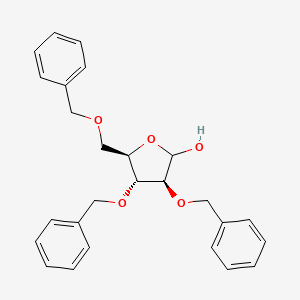

2,3,5-Tri-O-benzyl-D-arabinofuranose

Übersicht

Beschreibung

2,3,5-Tri-O-benzyl-D-arabinofuranose is a chemically modified sugar molecule where the hydroxyl groups at the 2, 3, and 5 positions of the D-arabinofuranose have been protected by benzyl groups. This modification is commonly used in the synthesis of nucleosides and other complex molecules, as it prevents unwanted reactions at these positions during chemical transformations .

Synthesis Analysis

The synthesis of derivatives of D-arabinofuranose often involves the protection of hydroxyl groups to improve the selectivity of subsequent reactions. For example, the synthesis of 2,3,5-tri-O-benzyl-1-O-(p-nitrobenzoyl)-D-arabinofuranose from D-arabinose includes steps such as methylation and benzylation, followed by hydrolysis and acylation, with an overall yield of about 45% . Similarly, the preparation of 2,3,5-tri-O-benzyl-4-thio-L-arabino-furanosides involves a sequence of reactions starting from D-xylose, including a crucial intramolecular cyclization step .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of three benzyl groups attached to the furanose ring. NMR analysis of partially benzylated arabinofuranosides has shown that the sugar can adopt different conformations depending on the solvent, with intramolecular hydrogen bonding playing a significant role in determining the equilibrium composition .

Chemical Reactions Analysis

The presence of benzyl protecting groups in this compound allows for selective reactions to occur at the unprotected positions. For instance, the synthesis of 1-(2-chloro-2-deoxy-α- and -β-D-arabinofuranosyl)cytosines involves the condensation of a protected arabinofuranosyl bromide with a silylated base . Additionally, the intramolecular C-arylation of pentofuranose derivatives can lead to the formation of internal C-glycosyl compounds, demonstrating the versatility of benzyl-protected sugars in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the protective groups. The ring-opening polymerization of a related compound, 3-O-benzyl-β-L-arabinofuranose orthopivalate, results in a stereoregular polymer with specific optical rotation, indicating the impact of substituents on the physical properties of the resulting materials . The protective groups also affect the solubility and reactivity of the sugar, which is crucial for its use in organic synthesis, as seen in the preparation of methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside .

Wissenschaftliche Forschungsanwendungen

Synthese von antiviralen Medikamenten

Diese Verbindung wurde als Schlüsselzwischenprodukt bei der Synthese von Remdesivir verwendet, dem ersten und einzigen von der FDA zugelassenen antiviralen Medikament zur Behandlung von COVID-19 .

Pharmazeutisches Zwischenprodukt

Es dient als pharmazeutisches Zwischenprodukt, insbesondere bei der Synthese von Benzoylthiophenen, die allosterische Verstärker der Agonistenaktivität am A1-Adenosinrezeptor sind .

Synthese von Nukleosid-Antibiotika

Die Verbindung ist ein nützliches Zwischenprodukt bei der Synthese von Nukleosid-Antibiotika, einer Klasse von antimikrobiellen Medikamenten, die bakterielle und virale Infektionen bekämpfen .

Synthese von Phosphonoanalogen

Es fungiert als Zwischenprodukt bei der Synthese eines Phosphonoanalogs von N-Acetyl-α-D-Mannosamin 1-phosphat aus D-Arabinose, das potenzielle Anwendungen in der pharmazeutischen Chemie hat .

Kristallographische Forschung

Die Verbindung wurde in kristallographischen Studien verwendet, um ihre Struktur und Eigenschaften besser zu verstehen. Dies kann bei der Entwicklung effektiverer Medikamente und anderer chemischer Verbindungen helfen .

Safety and Hazards

Wirkmechanismus

Target of Action

2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar It’s known to function as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate from d-arabinose .

Mode of Action

It’s known to be involved in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate . This suggests that it may interact with its targets through biochemical reactions that facilitate this synthesis.

Biochemical Pathways

Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that it’s involved in the metabolic pathways related to the metabolism of D-arabinose and N-acetyl-α-D-mannosamine 1-phosphate.

Pharmacokinetics

It’s known to be slightly soluble in chloroform and ethyl acetate , which may influence its absorption and distribution in the body.

Result of Action

Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that its action results in the production of this compound.

Action Environment

It’s known to be stable under storage conditions of 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability.

Eigenschaften

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-DYXQDRAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453669 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37776-25-3 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

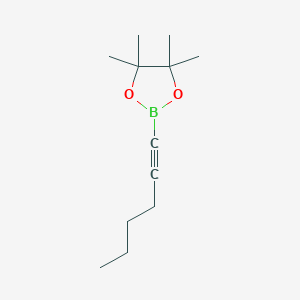

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

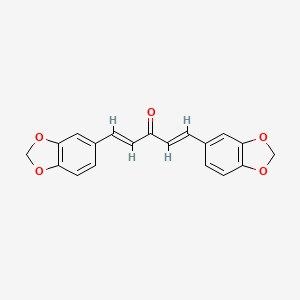

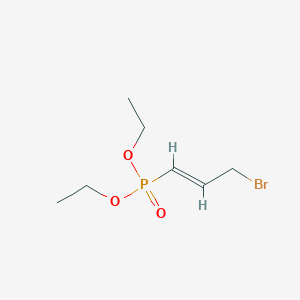

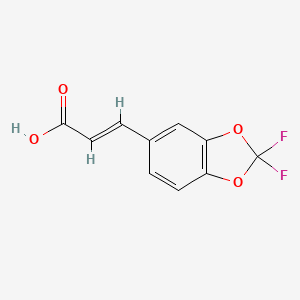

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)

![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)